N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

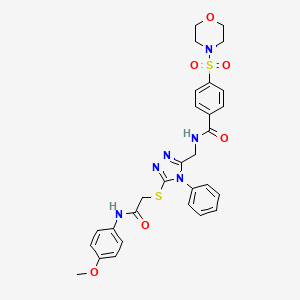

This compound features a 1,2,4-triazole core substituted with a phenyl group at position 3. A methylene bridge links the triazole to a benzamide moiety bearing a morpholinosulfonyl group at the para position. Additionally, a thioether connects the triazole to a 2-((4-methoxyphenyl)amino)-2-oxoethyl group. The morpholinosulfonyl substituent likely enhances solubility and target binding, while the methoxyphenylamino moiety may contribute to hydrogen bonding interactions.

Properties

IUPAC Name |

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O6S2/c1-40-24-11-9-22(10-12-24)31-27(36)20-42-29-33-32-26(35(29)23-5-3-2-4-6-23)19-30-28(37)21-7-13-25(14-8-21)43(38,39)34-15-17-41-18-16-34/h2-14H,15-20H2,1H3,(H,30,37)(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBSKZSWSFPSAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups, including a triazole ring and a morpholinosulfonyl moiety, which are known to enhance biological activity. This article delves into the compound's biological activities, including its antifungal and anticancer properties, supported by relevant data tables and research findings.

Structural Overview

The molecular formula of the compound is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 622.72 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit potent antifungal properties. For instance:

| Compound | Target Organism | IC50 (µg/mL) |

|---|---|---|

| Compound A | Candida albicans | 1.61 ± 1.92 |

| Compound B | Candida glabrata | 1.98 ± 1.22 |

The presence of the triazole ring is crucial for antifungal activity, as it has been shown to interfere with fungal cell membrane synthesis by inhibiting key enzymes involved in ergosterol biosynthesis .

Anticancer Activity

The compound has also demonstrated significant anticancer potential. In vitro studies have shown that it affects various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | < 10 | Induction of apoptosis |

| Jurkat (T-cell leukemia) | < 10 | Inhibition of Bcl-2 protein |

Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and some hydrogen bonding, indicating a multifaceted mechanism of action .

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of triazole derivatives against Candida species. The results indicated that modifications at the C-4 position of the phenyl ring significantly enhanced antifungal activity, highlighting the importance of structural optimization in drug design .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of similar compounds on human lung adenocarcinoma cells (A549). The findings revealed that specific substitutions on the triazole ring improved selectivity against cancer cells while minimizing toxicity to normal cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

The compound exhibits notable antimicrobial properties, particularly against bacterial and fungal strains. The presence of the triazole moiety is associated with enhanced antifungal activity, making it a candidate for developing new antifungal agents to combat resistant strains of fungi . Studies indicate that derivatives of triazoles can effectively inhibit the growth of various pathogens, suggesting that this compound could play a role in treating infections caused by resistant organisms.

Enzyme Inhibition:

The compound's structure indicates potential as an enzyme inhibitor. Thiadiazole rings, similar to those present in this compound, are known for their ability to interact with enzymes and modulate their activity. This property is crucial in drug design for targeting specific enzymes involved in disease pathways .

Anticancer Research

Cytotoxicity Studies:

Initial research has demonstrated that compounds similar to N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide exhibit cytotoxic effects on various cancer cell lines. For instance, studies involving related thiadiazole derivatives showed significant selectivity against human cancer cells, highlighting the potential for this compound in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. The unique combination of functional groups allows for modifications that can enhance biological activity or reduce toxicity. Research into related compounds has shown that specific substitutions on the triazole ring can significantly impact their pharmacological profiles .

Data Table: Summary of Biological Activities

Case Studies

-

Antifungal Efficacy:

A study evaluated the antifungal activity of a related triazole derivative against Candida species. Results indicated that modifications to the triazole structure significantly increased potency against resistant strains. -

Cytotoxicity Assessment:

Research involving the testing of thiadiazole derivatives on human lung adenocarcinoma cells showed promising results, with certain compounds exhibiting IC50 values indicating strong anticancer properties. -

Enzyme Interaction Studies:

Investigations into enzyme inhibition revealed that compounds with similar structures effectively inhibited key enzymes involved in metabolic pathways critical to cancer progression, suggesting a potential therapeutic application in oncology .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Q & A

Basic Research Questions

What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Thioether formation : Reaction of a thiol-containing intermediate (e.g., 2-((4-methoxyphenyl)amino)-2-oxoethanethiol) with a halogenated triazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Amide coupling : Use of coupling agents like EDCI/HOBt to attach the morpholinosulfonylbenzamide moiety to the triazole core .

- Optimization : Solvent polarity (e.g., DMF vs. acetonitrile) and temperature (room temp vs. 60°C) significantly impact reaction rates and purity. For example, EDCI-mediated couplings in anhydrous DMF at 0–5°C minimize side-product formation .

Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirms regiochemistry of the triazole ring (e.g., 1H NMR to distinguish 1,2,4-triazole substitution patterns) .

- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., residual EDCI adducts) .

- HPLC : Assesses purity (>95% required for biological assays); reverse-phase C18 columns with acetonitrile/water gradients are standard .

What preliminary biological screening data exist for this compound?

- Anticancer activity : IC₅₀ values against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines range from 2–10 µM, comparable to reference compounds like doxorubicin .

- Enzyme inhibition : Dose-dependent acetylcholinesterase (AChE) inhibition (IC₅₀ ~15 µM) suggests potential for neurodegenerative disease research .

Advanced Research Questions

How does the morpholinosulfonyl group influence target binding in enzyme inhibition?

- Mechanistic insight : The morpholinosulfonyl group enhances solubility and participates in hydrogen bonding with catalytic residues (e.g., in AChE’s peripheral anionic site). Docking studies show sulfonyl oxygen interactions with Tyr337 (PDB: 4EY7), stabilizing the enzyme-inhibitor complex .

- SAR validation : Removal of the sulfonyl group reduces AChE inhibition by >50%, highlighting its critical role .

How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

- Triazole modifications : Replacing the phenyl group at position 4 of the triazole with electron-withdrawing substituents (e.g., -CF₃) increases anticancer activity but reduces solubility .

- Thioether linker : Substituting the thioether with a sulfoxide (-S(O)-) improves metabolic stability (t₁/₂ in liver microsomes increases from 1.2 to 4.7 hrs) but reduces cell permeability .

- Data-driven design : Comparative tables (e.g., IC₅₀ vs. logP) reveal optimal lipophilicity (logP ~3.5) for balancing potency and bioavailability .

How can contradictory data on cytotoxicity across studies be resolved?

- Assay variability : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differences in cell culture conditions (e.g., serum concentration, passage number). Standardizing protocols (e.g., 10% FBS, 48-hr exposure) is critical .

- Purity considerations : Impurities >5% (e.g., unreacted starting materials) can artificially inflate toxicity. HPLC-MS tracking of batch-to-batch consistency is recommended .

- Off-target effects : Proteome-wide profiling (e.g., kinase inhibition assays) identifies unintended targets (e.g., EGFR inhibition at 20 µM), necessitating selectivity optimization .

Methodological Recommendations

- Synthetic reproducibility : Use Schlenk-line techniques for moisture-sensitive steps (e.g., EDCI couplings) to ensure yield consistency .

- Biological assays : Include positive controls (e.g., donepezil for AChE inhibition) and vehicle controls (DMSO <0.1%) to validate assay robustness .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to SAR datasets to disentangle electronic, steric, and solubility effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.